

A Comprehensive Technical Review of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Cat. No.: B109296

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An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine** (CAS No: 74853-08-0), a pivotal chemical intermediate in the pharmaceutical industry. The document covers its synthesis, physicochemical properties, and primary applications, with a focus on its role in the production of antifungal agents. Furthermore, it explores the broader biological potential of the (4-hydroxyphenyl)piperazine scaffold, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and relationships.

Core Compound Identification and Properties

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a disubstituted piperazine derivative. Its structure features a central piperazine ring connected to a p-aminophenol group and a p-hydroxyphenyl group at positions 1 and 4, respectively. This specific arrangement makes it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).^[1]

Table 1: Physicochemical Properties of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

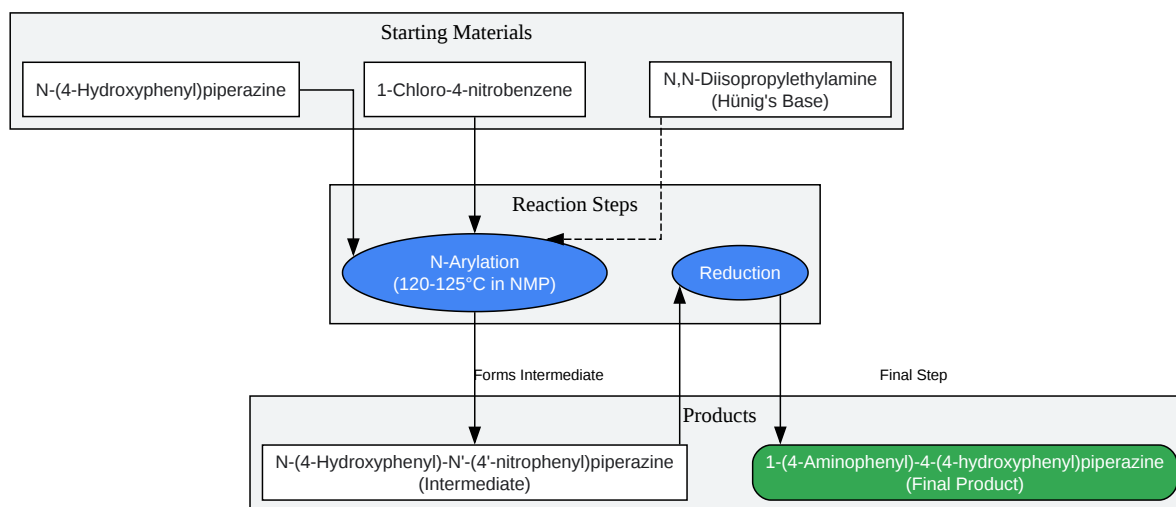
Property	Value	References
CAS Number	74853-08-0	[2] [3] [4] [5]
Molecular Formula	C ₁₆ H ₁₉ N ₃ O	[2] [3] [5]
Molecular Weight	269.34 g/mol	[2] [5]
Appearance	White to light brown solid crystalline powder	[2] [5]
Melting Point	234-240 °C	[2]
Purity (Assay)	98% - 100%	[2]
Solubility	DMSO (Slightly), Methanol (Very Slightly, Heated)	[5]

Synthesis and Manufacturing

The efficient synthesis of **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine** is critical for its commercial viability as a pharmaceutical intermediate. Various synthetic routes have been developed, aiming to improve yield, reduce costs, and avoid harsh reaction conditions.[\[6\]](#)

Key Synthesis Workflow

A common and well-documented method involves a two-step process: an initial N-arylation reaction followed by the reduction of a nitro group to form the final amine.[\[7\]](#)



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Figure 1: General synthesis workflow for **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Experimental Protocol: N-Arylation and Reduction

This protocol is adapted from patented synthesis methods.^[7]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (Intermediate)

- Under a nitrogen atmosphere, suspend N-(4-hydroxyphenyl)piperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-diisopropylethylamine (Hünig's Base, 1.5 eq) in N-methylpyrrolidone (NMP).
- Heat the suspension to 120-125 °C. The mixture should form a clear solution.
- Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

- Cool the solution to 75-80 °C.
- Add isopropanol to the reaction mixture to precipitate the intermediate product.
- Filter and wash the solid to isolate the N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine intermediate.

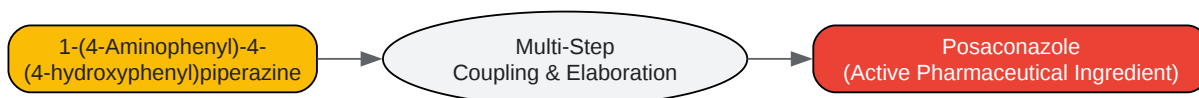
Step 2: Reduction to **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**

- The isolated nitro-intermediate is then subjected to a reduction reaction.
- A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.
- Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield the final product, **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

Alternative modern methods, such as the Buchwald-Hartwig coupling reaction, have also been developed to form the C-N bonds in this structure.^{[6][8]}

Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of the triazole antifungal agent, Posaconazole.^{[1][2][3][6][7][8]} Posaconazole is a potent, broad-spectrum antifungal used for the treatment and prevention of invasive fungal infections.



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Figure 2: Role as a key intermediate in the synthesis of Posaconazole.

The specific stereochemistry and functional groups of **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine** are essential for constructing the final, complex architecture of

Posaconazole, contributing directly to its mechanism of action.^[1] It is also utilized as an intermediate for another antifungal, Itraconazole.^[2]

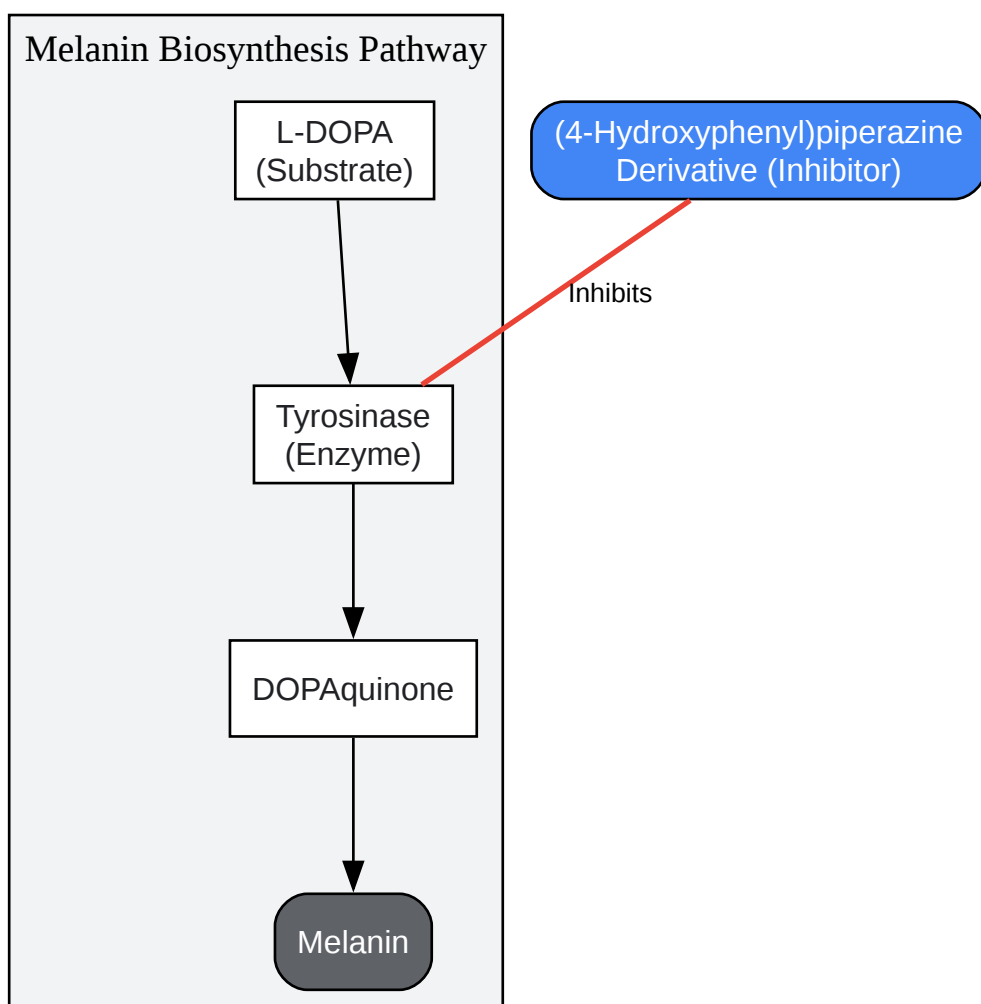
Biological Activity of the (4-hydroxyphenyl)piperazine Scaffold

While **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine** is primarily valued as a synthetic intermediate, its core chemical scaffold has been explored for direct biological activity. Research into derivatives has revealed potential therapeutic applications, particularly in dermatology and cosmetology.

Tyrosinase Inhibition

Derivatives of the (4-hydroxyphenyl)piperazine structure have been designed and synthesized as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.^{[9][10]} Overproduction of melanin can lead to hyperpigmentation disorders.

A study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives found several compounds with potent inhibitory activity against tyrosinase from *Agaricus bisporus* (AbTYR), significantly outperforming the widely used reference compound, kojic acid.^{[9][10][11]}



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Figure 3: Mechanism of tyrosinase inhibition by (4-hydroxyphenyl)piperazine derivatives.

Table 2: Tyrosinase Inhibitory Activity of (4-hydroxyphenyl)piperazine Derivatives

Compound	Substituent on Aroyl Moiety	IC ₅₀ (μM) vs. AbTYR	Reference
Kojic Acid (Reference)	N/A	17.8	[9][10][11]
Derivative 1	Ortho-substituted hydrophobic group	1.5 - 4.6	[9][10]
Derivative 2 (Compound 25)	1-(4-fluorobenzyl)piperazine based	0.96	[12]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This is a generalized protocol based on methods described in the literature.[9][10][12]

- **Enzyme and Substrate Preparation:** Prepare a solution of mushroom tyrosinase (*Agaricus bisporus*) in a phosphate buffer (e.g., pH 6.8). Prepare a solution of L-DOPA as the substrate in the same buffer.
- **Inhibitor Preparation:** Dissolve the test compounds (derivatives of **1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine**) in a suitable solvent (like DMSO) to create stock solutions, then dilute to various concentrations.
- **Assay Procedure:** In a 96-well plate, add the enzyme solution and the test inhibitor at various concentrations. Incubate for a short period at a controlled temperature (e.g., 25 °C).
- **Reaction Initiation:** Add the L-DOPA substrate to all wells to start the enzymatic reaction.
- **Data Measurement:** Measure the formation of dopachrome (an colored product) by monitoring the absorbance at approximately 475 nm over time using a microplate reader.
- **Calculation:** Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a high-value chemical entity with a firmly established and critical role in the pharmaceutical industry as a non-interchangeable intermediate for the synthesis of the antifungal drug Posaconazole. Its well-defined synthesis routes and high purity make it a reliable component in complex API manufacturing. Beyond this primary application, the inherent (4-hydroxyphenyl)piperazine scaffold demonstrates significant biological potential, particularly as a template for designing potent enzyme inhibitors like those targeting tyrosinase. This dual identity—as both a vital synthetic workhorse and a source of inspiration for new drug discovery—underscores its importance for researchers and professionals in drug development.

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